Tripeptide-32 Patent Protection and Screening Selectivity vs. Tetrapeptide-26
Tripeptide-32 was selected through a proprietary high-throughput screening program that evaluated approximately 60 million peptide sequences, yielding a single optimized sequence (Ser-Thr-Pro-NH₂) that is protected under exclusive patent until 2033 . In contrast, Tetrapeptide-26 (Chronogen®) is a structurally distinct peptide with a different sequence motif (Ser-Pro-Leu-Gln-NH₂) derived from residues 45-48 of the Tau protein, and is commercially available from multiple suppliers without equivalent screening validation [1].
| Evidence Dimension | Patent-protected sequence selection stringency and exclusivity |
|---|---|
| Target Compound Data | 1 sequence selected from 60 million candidates; patent protection through 2033 |
| Comparator Or Baseline | Tetrapeptide-26: Multi-supplier availability; no published screening stringency data |
| Quantified Difference | Tripeptide-32 represents 1-in-60-million sequence selectivity vs. comparator undefined selection criteria |
| Conditions | Proprietary screening program conducted by Estée Lauder R&D; patent documentation |
Why This Matters
Formulators seeking to develop products with defensible intellectual property positions or those intending to reference proprietary circadian technology in marketing claims must select the patented Tripeptide-32 sequence; Tetrapeptide-26 offers no equivalent IP protection pathway.
- [1] CI.Guide Ingredient Database. Tetrapeptide-26 Entry. Sequence Ser-Pro-Leu-Gln-NH2, Tau protein fragment origin. View Source
